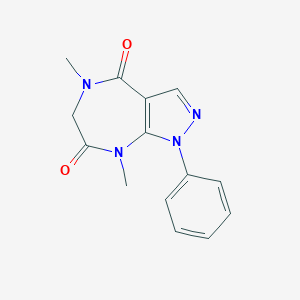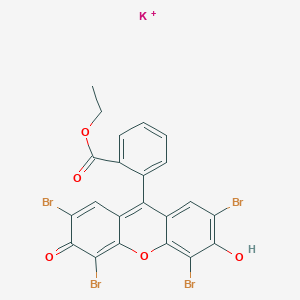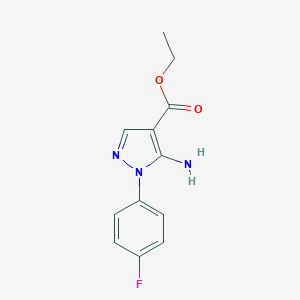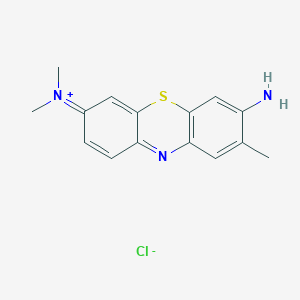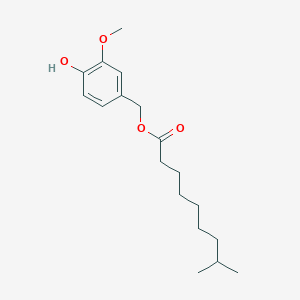
Dihydrocapsiate
Overview
Description
Dihydrocapsiate is a natural safe food ingredient which is structurally related to capsaicin from chili pepper and is found in the non-pungent pepper strain, CH-19 Sweet . It has been shown to elicit the thermogenic effects of capsaicin but without its gastrointestinal side effects .
Synthesis Analysis
Dihydrocapsiate is synthesized enzymatically with vanillyl alcohol and 8-methylnonanoic acid . Following the esterification, filtration, extraction, and evaporation are conducted . The reaction, which uses an enzyme, is an equilibrium reaction of starting materials and products; the reaction takes a long time and the best yield reported is 75% .
Molecular Structure Analysis
The molecular formula of Dihydrocapsiate is C18H28O4 . The molecular weight is 308.41 . The IUPAC Name is (4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dihydrocapsiate include lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid . To increase the yield, one of the starting materials can be used in a large excess to shift the equilibrium towards the products .
Physical And Chemical Properties Analysis
Dihydrocapsiate is a small molecule . Its water solubility is 0.0129 mg/mL . The logP values are 5 (ALOGPS) and 4.84 (Chemaxon) .
Scientific Research Applications
Thermogenic Effects
DCT is structurally related to capsaicin from chili pepper and is found in the non-pungent pepper strain, CH-19 Sweet . It has been shown to elicit the thermogenic effects of capsaicin but without its gastrointestinal side effects . This makes DCT a potential ingredient for weight management supplements.
Diet-Induced Thermogenesis
DCT has been shown to increase post-prandial energy expenditure (PPEE) in response to a 400 kcal/60 g protein liquid test meal . This suggests that DCT could be used to enhance diet-induced thermogenesis, potentially aiding in weight loss.
Fat Oxidation
DCT has been found to increase fat oxidation . This means it could potentially be used to help increase the rate at which the body burns fat, which could be beneficial for weight management and overall health.
Metabolic Rate
While DCT does not affect the decrease in resting metabolic rate, it does increase PPEE normalized to fat-free mass . This suggests that DCT could potentially be used to help increase metabolic rate after meals, which could aid in weight management.
Large-Scale Production
DCT can be produced on a large scale via lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid under reduced pressure without solvents . This makes DCT a viable ingredient for large-scale food and supplement production.
Safety
DCT is considered a safe food ingredient . The European Food Safety Authority concluded that DCT is safe under the proposed uses and use levels . This makes DCT a safe ingredient for incorporation into foods and supplements.
Safety and Hazards
Dihydrocapsiate is considered safe under the proposed uses and use levels . It has no safety concerns regarding genotoxicity . Studies on developmental toxicity in rats and rabbits using commercial grade Dihydrocapsiate did not show adverse effects on pregnant animals or on foetal growth and development .
Mechanism of Action
Target of Action
Dihydrocapsiate is a capsinoid, a group of compounds found in a non-pungent cultivar of Capsicum annuum, known as "CH-19 Sweet" . Capsinoids, including dihydrocapsiate, share similar physiological and biological properties with capsaicinoids, the pungent compounds in chili peppers .
Mode of Action
It is structurally related to capsaicin, a compound known to stimulate thermogenesis through a central nervous mechanism . Dihydrocapsiate has been shown to elicit the thermogenic effects of capsaicin but without its gastrointestinal side effects .
Biochemical Pathways
Capsaicinoids and capsinoids, including dihydrocapsiate, are synthesized through the convergence of two biosynthetic pathways: the phenylpropanoid and the branched-chain fatty acid pathways . These pathways provide the precursors phenylalanine, and valine or leucine, respectively . Capsinoids like dihydrocapsiate have been shown to promote the anti-obesity effect of exercise in diet-induced obese mice, in part by increasing energy expenditure via the activation of fat oxidation in skeletal muscle and lipolysis in brown adipose tissue .
Pharmacokinetics
In a study conducted on rats, a single gavage dose of 14C-labeled dihydrocapsiate (10 mg/kg) achieved maximal plasma concentration in 40 minutes and exhibited an apparent half-life of 2.4 hours . Excretion of radioactivity in the urine, feces, and expired air was 78.2%, 19.4%, and 0.5% of the dose, respectively . This suggests that dihydrocapsiate is rapidly absorbed and eliminated.
Result of Action
Dihydrocapsiate has been shown to increase postprandial energy expenditure (PPEE) in humans . In a study, PPEE normalized to fat-free mass was increased significantly in subjects receiving 9 mg/day dihydrocapsiate by comparison to placebo . This suggests that dihydrocapsiate can lead to increases in thermogenesis and fat oxidation .
Action Environment
The action of dihydrocapsiate can be influenced by various environmental factors. For instance, the presence of a small amount of 8-methylnonanoic acid (MNA) is necessary to stabilize dihydrocapsiate . .
properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCYRZPENADQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174576 | |
| Record name | Dihydrocapsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrocapsiate | |
CAS RN |
205687-03-2 | |
| Record name | Dihydrocapsiate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocapsiate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocapsiate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrocapsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROCAPSIATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F7769AEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



